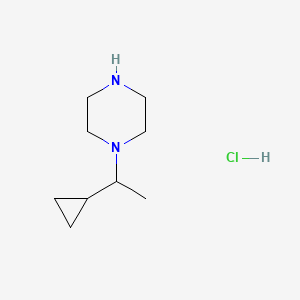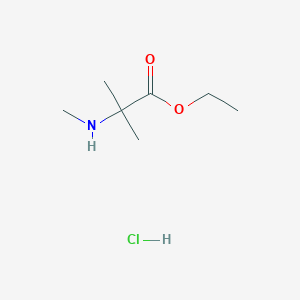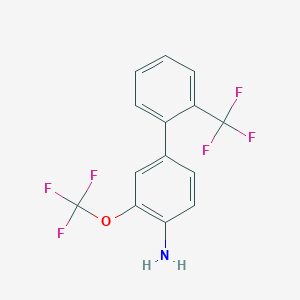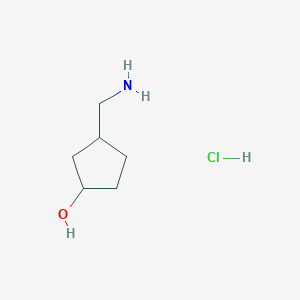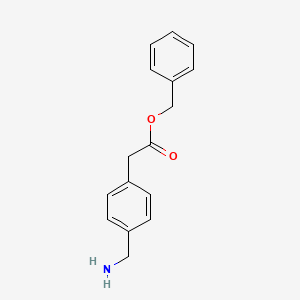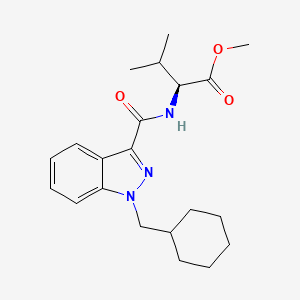
Ma-chminaca
Übersicht
Beschreibung
Es ist ein Analog des AB-CHMINACA-Metaboliten M2, bei dem die Hydroxylgruppe durch eine Methylestergruppe ersetzt wurde . Synthetische Cannabinoide sind so konzipiert, dass sie die Wirkungen von Δ9-Tetrahydrocannabinol (THC) nachahmen, der Hauptpsychoaktivkomponente von Cannabis .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
MA-CHMINACA wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung des AB-CHMINACA-Metaboliten M2 beinhalten. Der Prozess beinhaltet typischerweise die Verwendung von Methanol als Injektionslösungsmittel, was zur Umwandlung der Amidgruppe in eine Estergruppe führt . Die Reaktionsbedingungen umfassen die Verwendung von Analytenschutzmitteln, um eine thermolytische Degradation während der Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse zu verhindern .
Industrielle Produktionsmethoden
Die Synthese beinhaltet wahrscheinlich Standard-Organosynthesetechniken, die bei der Herstellung von synthetischen Cannabinoiden verwendet werden, einschließlich der Verwendung von hochreinen Reagenzien und kontrollierter Reaktionsumgebungen, um die Produktkonsistenz und -reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
MA-CHMINACA is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples . The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Wirkmechanismus
Target of Action
MA-CHMINACA, also known as MMB-CHMINACA, is an indazole-based synthetic cannabinoid . It is a potent agonist of the CB1 receptor , which is part of the endocannabinoid system. The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .
Mode of Action
this compound binds to the CB1 receptor with high affinity . This interaction triggers a series of changes within the cell, leading to the physiological and psychological effects associated with cannabinoids .
Biochemical Pathways
The primary metabolic pathways of this compound involve ester hydrolysis and monohydroxylation . These biotransformations mainly occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . The metabolites A9 (ADB-CHMINACA hydroxycyclohexylmethyl), A4 (ADB-CHMINACA 4″-hydroxycyclohexyl), and A6 (ADB-CHMINACA hydroxycyclohexylmethyl) are recommended as targets for documenting this compound intake in clinical and forensic cases .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine . These properties can impact the bioavailability of the compound, influencing its potency and duration of action .
Result of Action
It is known that synthetic cannabinoids can disrupt normal endocannabinoid signaling, leading to a range of physiological and psychological effects . For instance, MDMB-CHMINACA, a similar synthetic cannabinoid, has been shown to induce significant memory impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this aspect are lacking. Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of the compound. Furthermore, the individual’s metabolic rate, overall health status, and genetic factors can also influence the compound’s action and efficacy .
Vorteile Und Einschränkungen Für Laborexperimente
Ma-chminaca has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and can be easily purified and isolated. However, this compound has several limitations for laboratory experiments. It is not approved for human use, and it has been linked to numerous medical and health problems. Furthermore, its effects can be unpredictable, and it is difficult to determine the exact dose of this compound needed to produce a desired effect.
Zukünftige Richtungen
There are numerous potential future directions for ma-chminaca research. One possible direction is to further investigate its potential therapeutic effects. In particular, further research could be done to explore its potential use in the treatment of various neurological disorders. In addition, further research could be done to explore its potential for use in cancer therapy. Other potential future directions for this compound research include further investigation of its biochemical and physiological effects, as well as its potential for abuse and addiction.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ma-chminaca plays a significant role in biochemical reactions, primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. This compound binds with high affinity to these receptors, mimicking the effects of endogenous cannabinoids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .
Cellular Effects
This compound influences several cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, this compound’s activation of CB1 receptors can inhibit neurotransmitter release, affecting synaptic transmission and plasticity. This can lead to altered mood, cognition, and perception. In immune cells, activation of CB2 receptors by this compound can modulate cytokine release, impacting inflammatory responses . Additionally, this compound has been shown to affect gene expression by altering the transcription of genes involved in cell survival, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the orthosteric site of CB1 and CB2 receptors, leading to receptor activation. This interaction inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently decreasing protein kinase A activity. This compound also influences ion channel activity, particularly calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability . Furthermore, this compound can modulate the activity of various kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MA-CHMINACA is synthesized through a series of chemical reactions involving the esterification of AB-CHMINACA metabolite M2. The process typically involves the use of methanol as an injection solvent, which results in the conversion of the amide group to an ester group . The reaction conditions include the use of analyte protectants to prevent thermolytic degradation during gas chromatography-mass spectrometry (GC-MS) analysis .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques used in the production of synthetic cannabinoids, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MA-CHMINACA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe zurück in eine Amidgruppe umwandeln.
Substitution: Substitutionsreaktionen können am Indazolring oder am Cyclohexylmethyl-Schwanz auftreten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte Metaboliten, reduzierte Amide und substituierte Indazol-Derivate .
Wissenschaftliche Forschungsanwendungen
This compound wird hauptsächlich in forensischen und Forschungsanwendungen verwendet. Es dient als analytischer Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken, um synthetische Cannabinoide in biologischen und Umweltproben zu identifizieren und zu quantifizieren . Die Verbindung wird auch in Studien verwendet, die den Metabolismus und die Toxikologie von synthetischen Cannabinoiden untersuchen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als potenter Agonist des CB1-Rezeptors wirkt, einem zentralen Cannabinoid-Rezeptor im Endocannabinoid-System . Die Bindungsaffinität und Potenz von this compound am CB1-Rezeptor sind deutlich höher als die von natürlichen Cannabinoiden wie THC . Diese hohe Potenz kann zu schweren physiologischen und psychologischen Auswirkungen führen, darunter Euphorie, Halluzinationen und potenziell lebensbedrohliche Nebenwirkungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AB-CHMINACA: Strukturell ähnlich, aber mit einer Hydroxylgruppe anstelle einer Methylestergruppe.
ADB-CHMINACA: Ein weiteres synthetisches Cannabinoid mit einer ähnlichen Indazol-Kernstruktur.
AMB-CHMINACA: Ähnlich wie MA-CHMINACA, aber mit verschiedenen Seitenketten.
Einzigartigkeit
This compound ist aufgrund seiner spezifischen Veresterung einzigartig, die seine pharmakokinetischen Eigenschaften im Vergleich zu seinen Analoga verändert. Diese Modifikation kann seine metabolische Stabilität, Bioverfügbarkeit und die Gesamtpotenz beeinflussen .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGXDSTBHQLKJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344891 | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-96-1 | |
| Record name | Ma-chminaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MA-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU56JJP891 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify MA-CHMINACA in herbal incense products?
A1: The study employed a combination of Gas Chromatography-Mass Spectrometry (GCMS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF) to initially identify the presence of this compound in the herbal incense samples. Further confirmation was achieved by comparing the analytical data with that of a reference standard of this compound analyzed under the same experimental conditions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


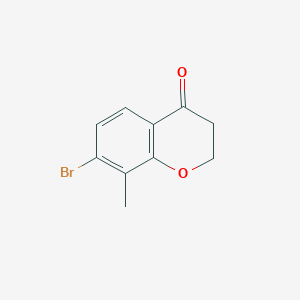
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine](/img/structure/B1381780.png)
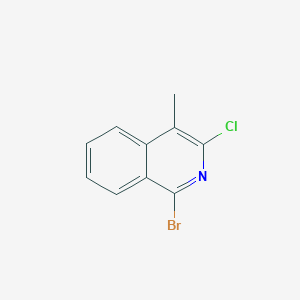
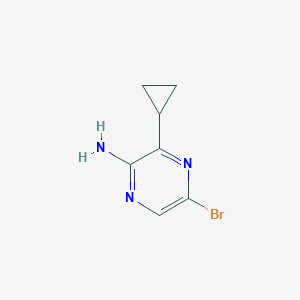
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)
